molecular formula C12H10Cl3N B11848141 3-(2-Chloroethyl)-2,6-dichloro-8-methylquinoline CAS No. 948291-86-9

3-(2-Chloroethyl)-2,6-dichloro-8-methylquinoline

Cat. No.: B11848141
CAS No.: 948291-86-9
M. Wt: 274.6 g/mol
InChI Key: CQTCLEJTBSBQGG-UHFFFAOYSA-N
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Description

3-(2-Chloroethyl)-2,6-dichloro-8-methylquinoline is a quinoline derivative known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethyl)-2,6-dichloro-8-methylquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichloro-8-methylquinoline and 2-chloroethyl chloride.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is anhydrous dichloromethane.

    Catalysts and Reagents: Catalysts such as aluminum chloride or ferric chloride are often used to facilitate the reaction. The reaction mixture is typically heated to a temperature range of 60-80°C.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethyl)-2,6-dichloro-8-methylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

    Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Substitution: Formation of substituted quinoline derivatives.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

Scientific Research Applications

3-(2-Chloroethyl)-2,6-dichloro-8-methylquinoline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl)-2,6-dichloro-8-methylquinoline involves its interaction with cellular components such as DNA and proteins. The compound can form covalent bonds with DNA, leading to DNA crosslinking and inhibition of DNA replication. This results in the disruption of cellular processes and ultimately cell death. The compound may also interact with proteins involved in cell signaling pathways, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one: A similar compound with a pyrido[1,2-a]pyrimidine structure.

    2,6-Dichloro-8-methylquinoline: A precursor in the synthesis of 3-(2-Chloroethyl)-2,6-dichloro-8-methylquinoline.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both chloroethyl and dichloro groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

CAS No.

948291-86-9

Molecular Formula

C12H10Cl3N

Molecular Weight

274.6 g/mol

IUPAC Name

2,6-dichloro-3-(2-chloroethyl)-8-methylquinoline

InChI

InChI=1S/C12H10Cl3N/c1-7-4-10(14)6-9-5-8(2-3-13)12(15)16-11(7)9/h4-6H,2-3H2,1H3

InChI Key

CQTCLEJTBSBQGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=CC(=C(N=C12)Cl)CCCl)Cl

Origin of Product

United States

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